4-(Triphenylsilyl)but-3-en-1-yl sulfamate
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Overview
Description
4-(Triphenylsilyl)but-3-en-1-yl sulfamate is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to a butenyl sulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-1-yl sulfamate typically involves the reaction of triphenylsilyl-substituted alkenes with sulfamoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylsilyl)but-3-en-1-yl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
4-(Triphenylsilyl)but-3-en-1-yl sulfamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Triphenylsilyl)but-3-en-1-yl sulfamate involves its interaction with molecular targets through its sulfamate and triphenylsilyl groups. These interactions can lead to various biochemical effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Triphenylsilyl)-1-butene-3-yne
- 4-(Triphenylsilyl)-1-butanol
Uniqueness
4-(Triphenylsilyl)but-3-en-1-yl sulfamate is unique due to the presence of both a triphenylsilyl group and a sulfamate moiety, which confer distinct chemical and physical properties
Properties
CAS No. |
917615-84-0 |
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Molecular Formula |
C22H23NO3SSi |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-triphenylsilylbut-3-enyl sulfamate |
InChI |
InChI=1S/C22H23NO3SSi/c23-27(24,25)26-18-10-11-19-28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19H,10,18H2,(H2,23,24,25) |
InChI Key |
VRSYOVMUJGYWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C=CCCOS(=O)(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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